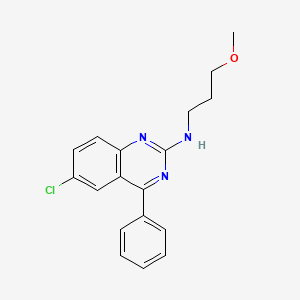![molecular formula C11H14N2O3S B2822609 Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate CAS No. 380353-82-2](/img/structure/B2822609.png)
Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The presence of the ethyl ester group (-COOC2H5) suggests that it could be a derivative of a carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the (E) configuration in the name suggests that it has a certain geometric isomerism, specifically around a carbon-carbon double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The presence of the ester group suggests it could undergo hydrolysis, transesterification, and other reactions typical of esters . The thiophene ring could also participate in electrophilic aromatic substitution reactions .作用機序
The mechanism of action of Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of nuclear factor kappa B (NF-κB) signaling. These effects contribute to its anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One advantage of using Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer compounds. However, its complex synthesis method and limited availability may make it difficult to use in large-scale experiments.
将来の方向性
There are several potential future directions for research on Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the investigation of its potential applications in other areas of medicine, such as neurodegenerative diseases or infectious diseases. Finally, further studies on its mechanism of action and potential side effects are needed to fully understand its therapeutic potential.
合成法
The synthesis of Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate involves a multi-step process that begins with the reaction of ethyl acetoacetate with thiophene-2-carbaldehyde in the presence of a base. This yields ethyl 2-(2-thienyl)-3-oxobutanoate, which is then reacted with dimethylformamide dimethyl acetal and ammonium acetate to form ethyl 2-(2-thienyl)-3-oxo-4-dimethylaminobutanoate. The final step involves the reaction of this intermediate with formic acid to yield this compound.
科学的研究の応用
Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if it’s a solid, it could pose a dust hazard. If it’s volatile, it could pose a vapor hazard. It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific safety information .
特性
IUPAC Name |
ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-4-16-11(15)9-5-8(6-14)17-10(9)12-7-13(2)3/h5-7H,4H2,1-3H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMIEUZTSIXIQK-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C=O)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1)C=O)/N=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

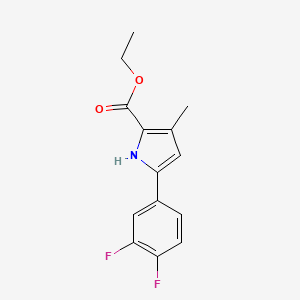

![3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2822531.png)
![5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2822532.png)
![(E)-N-benzyl-2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2822533.png)
![2-(4-Fluorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2822534.png)
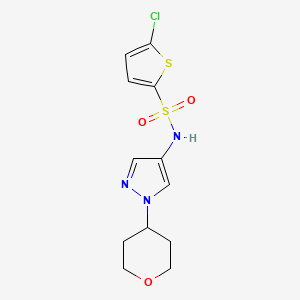
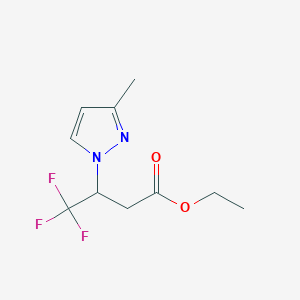
![Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate](/img/structure/B2822537.png)
![3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2822538.png)
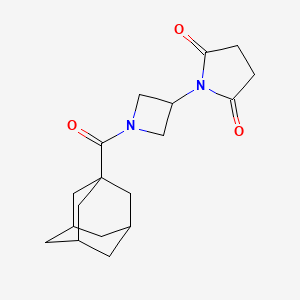
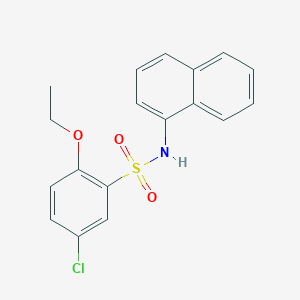
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/no-structure.png)
